Azilsartan Dimer

Pharmaceutical impurity profiling LC-MS characterization Reference standard identity

Azilsartan Dimer (CAS 1604812-35-2) is a well-characterized process-related impurity arising during the synthesis of Azilsartan, an angiotensin II AT1 receptor blocker (ARB) used for hypertension management. With the molecular formula C₃₅H₂₈N₄O₁₁ and a molecular weight of 680.62 g/mol, this compound is chemically defined as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2′-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1′-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate.

Molecular Formula C35H28N4O11
Molecular Weight 680.6 g/mol
CAS No. 1604812-35-2
Cat. No. B1380629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan Dimer
CAS1604812-35-2
Molecular FormulaC35H28N4O11
Molecular Weight680.6 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5CC6=C(OC(=O)O6)C)C(=O)OCC7=C(OC(=O)O7)C
InChIInChI=1S/C35H28N4O11/c1-4-44-32-36-26-11-7-10-25(31(40)45-18-28-20(3)47-35(43)49-28)29(26)38(32)16-21-12-14-22(15-13-21)23-8-5-6-9-24(23)30-37-50-33(41)39(30)17-27-19(2)46-34(42)48-27/h5-15H,4,16-18H2,1-3H3
InChIKeyPIGXPFQGERNXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan Dimer (CAS 1604812-35-2): Identity and Role as a Critical Process-Related Impurity Reference Standard


Azilsartan Dimer (CAS 1604812-35-2) is a well-characterized process-related impurity arising during the synthesis of Azilsartan, an angiotensin II AT1 receptor blocker (ARB) used for hypertension management [1]. With the molecular formula C₃₅H₂₈N₄O₁₁ and a molecular weight of 680.62 g/mol, this compound is chemically defined as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2′-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1′-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate [2]. It forms via dimerization side reactions involving the medoxomil ester-bearing intermediate during the cyclization step of azilsartan alkyl ester synthesis, and is also recognized as a degradation impurity under certain conditions . As a pharmacopoeial impurity reference standard supplied with full characterization data compliant with regulatory guidelines, it is indispensable for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of Azilsartan [3].

Why Azilsartan Dimer (CAS 1604812-35-2) Cannot Be Substituted by Other Azilsartan-Related Impurities in Analytical and Regulatory Workflows


Azilsartan Dimer occupies a distinct position in the impurity profile of Azilsartan that cannot be filled by other related substances. Unlike simple degradation products (e.g., de-esterified azilsartan acid or decarboxylated species identified under forced degradation conditions [1]), Azilsartan Dimer is a process-specific impurity whose formation is mechanistically tied to the cyclization step of azilsartan alkyl ester synthesis and persists unless specifically targeted for removal via activated carbon treatment [2]. Furthermore, this compound is structurally and chromatographically distinct from the higher-molecular-weight Azilsartan Medoxomil Dimer species (e.g., AZLRC-10, MW 978.93; or CAS 1417576-02-3, MW 1022.97) that arise from different dimerization pathways . Substituting Azilsartan Dimer with another impurity reference standard in HPLC method validation would compromise system suitability parameters—particularly relative retention time (RRT) and resolution—leading to inaccurate quantification and potential regulatory non-compliance. The quantitative evidence below establishes why procurement and method development must specifically target CAS 1604812-35-2 rather than any in-class analog.

Quantitative Differentiation Evidence for Azilsartan Dimer (CAS 1604812-35-2) Versus Closest Analogs and In-Class Impurities


Molecular Identity: Distinct Mass and Formula Differentiate Azilsartan Dimer from the Parent API and Other Dimeric Impurities

Azilsartan Dimer (CAS 1604812-35-2) possesses a molecular formula of C₃₅H₂₈N₄O₁₁ and a molecular weight of 680.62 g/mol, which is fundamentally distinct from the Azilsartan parent API (C₂₅H₂₀N₄O₅, MW 456.46) [1]. Critically, it is also a different chemical entity from other dimeric azilsartan impurity species: the Azilsartan Medoxomil Dimer Impurity AZLRC-10 carries the formula C₅₃H₃₈N₈O₁₂ (MW 978.93) , while Azilsartan dimer impurity CAS 1417576-02-3 has C₅₅H₄₂N₈O₁₃ (MW 1022.97). The structural difference arises because CAS 1604812-35-2 incorporates exactly two (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester moieties attached to a single azilsartan core scaffold, whereas the higher-MW dimers represent cross-linked species incorporating two complete azilsartan or azilsartan medoxomil subunits . For LC-MS method development, this 224.16 Da mass difference from the parent API and the 298.31–342.35 Da difference from other dimer species provides unambiguous molecular identification capability.

Pharmaceutical impurity profiling LC-MS characterization Reference standard identity

Process Specificity: Activated Carbon Selectively Reduces Azilsartan Dimer Content from 0.01–0.50% to Below Quantification Limits in Crude Azilsartan

Patent WO2017131218A1 (Tokuyama Corporation) explicitly demonstrates that Azilsartan Dimer is a uniquely persistent process impurity requiring dedicated removal. Crude azilsartan produced via standard synthetic routes contains 0.01–0.50% (HPLC area%) of Azilsartan Dimer [1]. Bringing the crude azilsartan solution into contact with activated carbon possessing a BET specific surface area of 1,000–3,500 m²/g and a cumulative pore volume of 0.6–1.5 mL/g selectively adsorbs the dimer, greatly reducing its content in the final crystallized azilsartan product [1]. This selectivity is mechanistically grounded: the dimer is a by-product formed when an amidoxime compound (formula 3) reacts with previously generated azilsartan during the cyclization step, producing an azilsartan alkyl ester dimer that subsequently hydrolyzes to the final Azilsartan Dimer [1]. The azilsartan alkyl ester dimer precursor itself is present at 0.05–0.20% in the intermediate ester [1]. This contrasts with simple hydrolytic degradation products (e.g., 2-ethoxy-3H-benzoimidazole-4-carboxylic acid, deethylated AZL, decarboxylated AZL) that form under ICH forced degradation conditions but are not removed by activated carbon treatment [2].

Process impurity control Activated carbon purification Azilsartan API manufacturing

Physical Property Differentiation: Azilsartan Dimer Exhibits a Melting Point of 95–98°C, Enabling Unambiguous Thermal Identification Distinct from Azilsartan API (188°C)

Azilsartan Dimer (CAS 1604812-35-2) is a crystalline solid with a melting point of 95–98°C, as consistently reported across multiple independent vendor specifications . This is sharply differentiated from the Azilsartan parent API (CAS 147403-03-0), which exhibits a melting point of approximately 188°C with decomposition . The approximately 90–93°C depression in melting point relative to the API provides a simple, instrumentally accessible orthogonal identification method (differential scanning calorimetry or melting point apparatus) that can distinguish the dimer from the API without requiring chromatographic separation. The dimer is insoluble in water but soluble in acetone, acetonitrile, and dimethyl sulfoxide , whereas Azilsartan API is soluble in DMSO (≥15 mg/mL) and slightly soluble in methanol when heated . These differential solubility characteristics further support selective dissolution-based sample preparation strategies during impurity enrichment.

Thermal analysis Melting point identification Solid-state characterization

Regulatory Impurity Limit Framework: Non-Genotoxic Single Impurity Limit of ≤0.1% Applies to Azilsartan Dimer per ICH M7-Based Genotoxicity Assessment

A comprehensive genotoxicity assessment by Feng and Zhu (2023) screened 18 azilsartan-related compounds using two quantitative structure-activity relationship (QSAR) software tools and classified them according to ICH M7 guidelines [1]. Of the 18 compounds, 11 were determined to be non-genotoxic and controllable as non-genotoxic impurities, while 7 exhibited positive mutagenicity predictions requiring control as genotoxic impurities [1]. The study established that the total impurity content in the final azilsartan product must not exceed 0.5%, and critically, the maximum limit for any single non-genotoxic impurity (the category into which Azilsartan Dimer is expected to fall, though individual compound-level classification data were not disaggregated in the published abstract) must not exceed 0.1% [1]. This 0.1% single-impurity threshold, aligned with ICH Q3A/Q3B qualification thresholds for drug substances dosed at ≤2 g/day, provides the quantitative regulatory target against which Azilsartan Dimer levels must be controlled in API and finished drug product release testing [2]. The genotoxic impurity limit is far more stringent at ≤0.001875% [1], underscoring the critical importance of correctly identifying whether Azilsartan Dimer falls into the non-genotoxic or genotoxic category for accurate limit application.

Genotoxicity assessment ICH M7 guideline Impurity acceptance criteria

Chromatographic Resolution: Validated HPLC Method Achieves Minimum Resolution of 3.0 for Azilsartan Dimer Separation from API and Seven Co-eluting Impurities

Sreenivasulu et al. (2015) developed and validated a stability-indicating reverse-phase HPLC method specifically for the quantitative determination of Azilsartan kamedoxomil and its eight related impurities—including Azilsartan Dimer [1]. Using a YMC-Pack Pro C18 column (150 × 4.6 mm, 3 µm) with gradient elution and UV detection at 220 nm, the method achieved a 25-minute run time within which azilsartan and all eight impurities were well separated with a minimum resolution of 3.0 [1]. A resolution ≥3.0 exceeds the typical system suitability criterion of ≥2.0 specified in pharmacopoeial monographs, providing quantitative confidence in peak purity and accurate integration [1]. The method was subjected to forced degradation studies under ICH conditions (acid, base, peroxide, water hydrolysis, 75% relative humidity, photolysis, sunlight, and thermal stress), and mass balance was close to 100% under all stress conditions, confirming the stability-indicating nature of the separation [1]. By contrast, the forced degradation study by Soni et al. (2016) identified only four degradation products (I–IV) using a different isocratic method, none of which corresponded to the dimer, highlighting that Azilsartan Dimer is primarily a process impurity requiring its own dedicated reference standard rather than a degradant that can be generated in situ [2].

HPLC method validation Impurity resolution System suitability

High-Value Application Scenarios for Azilsartan Dimer (CAS 1604812-35-2) in Pharmaceutical Development and Quality Control


HPLC System Suitability and Impurity Method Validation for Azilsartan ANDA Submissions

Azilsartan Dimer serves as a critical system suitability marker in the validated HPLC method of Sreenivasulu et al. (2015), where a minimum resolution of 3.0 must be demonstrated between the dimer peak and adjacent impurity or API peaks [1]. ANDA filers preparing azilsartan or azilsartan medoxomil generic drug applications must procure authentic CAS 1604812-35-2 reference standard to prepare resolution solutions, establish relative retention times (RRT), determine relative response factors (RRF), and validate method precision and accuracy per ICH Q2(R1). Failure to use the correct dimer standard results in misidentification of the dimer peak, invalid system suitability, and potential Refuse-to-Receive decisions from regulatory agencies.

Activated Carbon Purification Process Validation in Azilsartan API Manufacturing

The Tokuyama Corporation patent WO2017131218A1 establishes that Azilsartan Dimer content in crude azilsartan (initially 0.01–0.50% by HPLC area%) must be specifically monitored before and after activated carbon treatment using BET-characterized carbon (1,000–3,500 m²/g surface area; 0.6–1.5 mL/g cumulative pore volume) [2]. API manufacturers implementing this purification step require the authentic dimer reference standard to quantify removal efficiency, establish in-process control limits, and demonstrate to regulatory inspectors that the purification process consistently delivers dimer content below the applicable ICH M7-derived limit (≤0.1% for non-genotoxic impurities or ≤0.001875% for genotoxic impurities) [3].

Stability-Indicating Method Development and Forced Degradation Study Discrimination

Because Azilsartan Dimer is a process-specific impurity not generated under standard ICH forced degradation conditions (acid, base, peroxide, photolysis, thermal stress)—as confirmed by the Soni et al. (2016) study which identified only four degradation products (I–IV) none of which were the dimer [4]—the authentic reference standard is essential for distinguishing process impurities from true degradation products in stability studies. This discrimination has direct implications for assigning shelf-life specifications: if the dimer is incorrectly attributed to degradation, unnecessary restrictive expiry dating may result; if it is correctly identified as a process impurity, specification limits can be justified on the basis of batch-to-batch consistency rather than degradation kinetics.

Genotoxicity Risk Classification and Impurity Limit Justification in Regulatory Dossiers

The genotoxicity assessment framework established by Feng and Zhu (2023) for 18 azilsartan-related compounds provides the regulatory basis for setting impurity limits [3]. Laboratories procuring Azilsartan Dimer can commission compound-specific in silico QSAR mutagenicity prediction (using Derek Nexus and Sarah Nexus, or equivalent ICH M7-compliant tools) to conclusively classify this dimer as Class 4 (non-mutagenic with alerting structure for which adequate data exist to conclude non-mutagenicity) or Class 5 (no structural alerts). This classification directly determines whether the ≤0.1% non-genotoxic limit or the ≤0.001875% genotoxic limit applies—a 53.3-fold difference that has profound implications for analytical method LOQ requirements, manufacturing process capability, and ultimately the commercial viability of the ANDA product.

Quote Request

Request a Quote for Azilsartan Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.